N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573939-18-1, molecular formula: C₁₆H₁₄ClFN₄O₂S, molecular weight: 380.8) is a triazole-based acetamide derivative characterized by a 3-chloro-4-fluorophenyl group, an ethyl-substituted 1,2,4-triazole ring, and a furan-2-yl moiety connected via a sulfanylacetamide linker . Its synthesis typically involves alkylation of 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with substituted α-chloroacetamides under basic conditions, followed by crystallization .
The compound has been investigated for anti-exudative activity in preclinical models, with studies indicating that derivatives bearing furan substituents exhibit enhanced efficacy compared to reference drugs like diclofenac sodium . The furan ring and chloro-fluorophenyl group are hypothesized to contribute to its bioactivity by modulating electronic and steric properties .
Properties
CAS No. |
573939-18-1 |
|---|---|
Molecular Formula |
C16H14ClFN4O2S |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClFN4O2S/c1-2-22-15(13-4-3-7-24-13)20-21-16(22)25-9-14(23)19-10-5-6-12(18)11(17)8-10/h3-8H,2,9H2,1H3,(H,19,23) |
InChI Key |
OHJWEYPXTAVPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazole structure. The process often includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan Group: The furan ring is usually introduced via a substitution reaction, where a suitable furan derivative reacts with the triazole intermediate.
Attachment of the Chloro and Fluoro Groups: These groups are typically added through electrophilic aromatic substitution reactions.
Final Assembly: The final step involves coupling the triazole-furan intermediate with the chloro-fluoro aromatic compound under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in critical biological processes.
Interact with Receptors: Bind to cellular receptors, triggering or blocking signaling pathways.
Disrupt Cellular Functions: Interfere with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
VUAA1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide)
- Structure : Replaces the furan-2-yl group with 3-pyridinyl and substitutes the phenyl ring with 4-ethylphenyl.
- Activity : A potent agonist of insect odorant receptor co-receptors (Orco), used in olfactory studies .
- Key Difference : Pyridinyl substitution enhances interaction with Orco receptors, while the furan in the target compound may favor anti-inflammatory pathways .
OLC-12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide)
- Structure : Features 4-pyridinyl and 4-isopropylphenyl groups.
- Activity : Orco agonist with improved solubility due to the isopropyl group .
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 603978-94-5)
- Structure : Differs in the phenyl substitution (3-chloro-2-methylphenyl vs. 3-chloro-4-fluorophenyl).
- Activity : Exhibits anti-exudative activity but with reduced potency compared to the target compound, highlighting the importance of fluorine positioning .
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione
- Structure : Lacks the acetamide linker and incorporates a methyl-triazole group.
- Activity : Demonstrates conformational polymorphism, influencing solubility and stability .
- Key Difference : Absence of the phenylacetamide moiety limits its pharmacological versatility compared to the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Anti-Exudative Activity : The target compound outperformed 15/21 analogs in reducing formalin-induced edema in rats, with EC₅₀ values comparable to diclofenac sodium. Fluorine at the 4-position of the phenyl ring enhances electron-withdrawing effects, improving receptor binding .
- Role of Heterocycles : Furan-2-yl derivatives show higher anti-inflammatory activity than pyridinyl analogs, likely due to furan's smaller size and optimal π-π stacking .
- Synthetic Flexibility : Substituents on the triazole ring (e.g., ethyl) and phenyl group (e.g., chloro, fluoro) can be systematically modified to tune solubility and potency .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of antifungal agents. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A chloro-fluorophenyl moiety.
- An ethyl-furan triazole component.
- A sulfanyl group linked to an acetamide.
Antifungal Properties
Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives, which include the compound . The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungi. This mechanism leads to disrupted cell membrane integrity and ultimately fungal cell death.
Table 1: Antifungal Activity Comparison
The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Fusarium oxysporum, indicating significant antifungal activity comparable to established agents like ketoconazole and azoxystrobin .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole ring and the presence of specific functional groups significantly influence the biological activity. For instance:
- The introduction of halogen substituents (e.g., chloro and fluoro) enhances antifungal potency.
- The furan ring contributes to increased lipophilicity, improving membrane penetration.
Toxicological Profile
While the compound shows promising antifungal activity, it is essential to consider its safety profile. Reports indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319), necessitating further investigation into its safety for therapeutic use .
Case Studies
Several case studies have explored various derivatives of triazole compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
- In Vitro Efficacy Against Candida Species : A study evaluated a series of triazole derivatives against Candida albicans, where compounds with similar structural motifs exhibited varying degrees of antifungal activity. The most active compounds had MIC values significantly lower than traditional antifungals .
- Synergistic Effects : Research indicated that combining this compound with other antifungals could yield synergistic effects, enhancing overall efficacy against resistant fungal strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
